molecular formula C23H39NO9 B129079 Malonofungin CAS No. 154032-80-1

Malonofungin

Cat. No. B129079
M. Wt: 473.6 g/mol
InChI Key: RGSGTYGXVZDMSM-XJMLHANGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malonofungin is a natural product that has been found to exhibit potent antifungal activity against a range of fungal pathogens. It was first isolated from the fermentation broth of the actinomycete strain NRRL 30562 in 1993. Since then, it has been extensively studied for its potential as a therapeutic agent for treating fungal infections.

Mechanism Of Action

The mechanism of action of malonofungin is not fully understood. However, it is believed to inhibit the synthesis of β-1,3-glucan, a major component of the fungal cell wall. This leads to the weakening and eventual lysis of the fungal cell.

Biochemical And Physiological Effects

Malonofungin has been found to have minimal toxicity to mammalian cells. It has also been shown to be stable in acidic and basic conditions, making it a promising candidate for use in pharmaceutical formulations.

Advantages And Limitations For Lab Experiments

One advantage of malonofungin is its broad-spectrum antifungal activity. It has been shown to be effective against a range of fungal pathogens, making it a valuable tool for studying fungal biology and pathogenesis. However, its complex structure and difficult synthesis make it challenging to produce in large quantities.

Future Directions

There are several future directions for research on malonofungin. One area of interest is the development of new formulations and delivery methods for malonofungin. Another area of focus is the study of malonofungin's mechanism of action and its potential as a therapeutic agent for treating fungal infections. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of malonofungin to optimize its use in clinical settings.

Synthesis Methods

Malonofungin is a complex molecule that is difficult to synthesize. The most common method for producing malonofungin is through fermentation. The producing organism is grown in a culture medium, and the malonofungin is extracted and purified from the fermentation broth.

Scientific Research Applications

Malonofungin has been extensively studied for its antifungal properties. It has been shown to be effective against a range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, it has been found to exhibit synergistic activity when used in combination with other antifungal agents.

properties

CAS RN

154032-80-1

Product Name

Malonofungin

Molecular Formula

C23H39NO9

Molecular Weight

473.6 g/mol

IUPAC Name

2-[[(E,1R,2S,3S)-3-acetyloxy-1,2-dihydroxy-12-oxooctadec-4-enyl]amino]propanedioic acid

InChI

InChI=1S/C23H39NO9/c1-3-4-5-10-13-17(26)14-11-8-6-7-9-12-15-18(33-16(2)25)20(27)21(28)24-19(22(29)30)23(31)32/h12,15,18-21,24,27-28H,3-11,13-14H2,1-2H3,(H,29,30)(H,31,32)/b15-12+/t18-,20-,21+/m0/s1

InChI Key

RGSGTYGXVZDMSM-XJMLHANGSA-N

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/[C@@H]([C@@H]([C@H](NC(C(=O)O)C(=O)O)O)O)OC(=O)C

SMILES

CCCCCCC(=O)CCCCCCC=CC(C(C(NC(C(=O)O)C(=O)O)O)O)OC(=O)C

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CC(C(C(NC(C(=O)O)C(=O)O)O)O)OC(=O)C

synonyms

5-acetoxy-2-amino-2-carboxy-3,4-dihydroxy-14-oxoicos-6-enoic acid
malonofungin

Origin of Product

United States

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